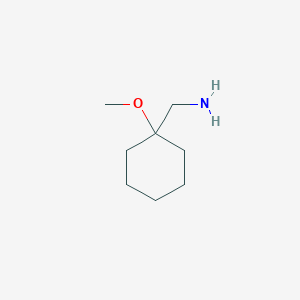
(1-Methoxycyclohexyl)methanamine
Descripción general
Descripción
The compound “(1-Methoxycyclohexyl)methanamine” is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of “(1-Methoxycyclohexyl)methanamine”. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves a condensation reaction, which could potentially be applied to the synthesis of “(1-Methoxycyclohexyl)methanamine” .
Synthesis Analysis
The synthesis of related compounds, such as (S)-1-Cyclopropyl-2-methoxyethanamine, involves chemoenzymatic routes using enzymes like leucine dehydrogenase for reductive amination . This method could be adapted for the synthesis of “(1-Methoxycyclohexyl)methanamine” by starting with an appropriate cyclohexyl ketone and using similar enzymatic processes.
Molecular Structure Analysis
The molecular structure of “(1-Methoxycyclohexyl)methanamine” would likely exhibit characteristics similar
Aplicaciones Científicas De Investigación
Analytical Characterization and Biological Matrices Analysis
Analytical Characterization : (1-Methoxycyclohexyl)methanamine and related compounds have been characterized using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods are crucial in understanding the chemical properties and structure of such compounds (De Paoli et al., 2013).
Biological Matrices Analysis : Methods have been developed for qualitative and quantitative analysis of these compounds in biological fluids like blood, urine, and vitreous humor. This is important for applications in toxicology and pharmacokinetics (De Paoli et al., 2013).
Antimicrobial Activities
- Antibacterial and Antifungal Properties : Derivatives of (1-Methoxycyclohexyl)methanamine have shown promising results in in vitro antibacterial and antifungal activities. This opens potential avenues for the development of new antimicrobial agents (Thomas et al., 2010).
Pharmaceutical Research
- Pharmacological Properties : Compoundsrelated to (1-Methoxycyclohexyl)methanamine have been studied for their potential as psychoactive substances, providing insights into their effects on serotonin and noradrenaline reuptake. This research is crucial for understanding the pharmacological effects of these compounds and their potential therapeutic applications (Whitlock et al., 2008).
- Dual Serotonin/Noradrenaline Reuptake Inhibition : Studies on 1-(2-phenoxyphenyl)methanamines indicate that these compounds possess selective dual 5-HT and NA reuptake pharmacology. This suggests potential uses in the treatment of conditions like depression and anxiety (Whitlock et al., 2008).
Chemical Synthesis and Drug Development
Asymmetric Synthesis : Research into the asymmetric arylation of N-sulfonyl indolylimines using (1-Methoxycyclohexyl)methanamine derivatives has been conducted. This type of chemical synthesis is important for developing optically active pharmaceuticals (Yang & Xu, 2010).
New Psychoactive Compounds Synthesis : There's ongoing research into the synthesis of novel compounds similar to (1-Methoxycyclohexyl)methanamine. This includes studying their analytical properties and potential as psychoactive substances, which can contribute to the development of new therapeutic drugs (Wallach et al., 2016).
Imaging and Photocytotoxicity
Cellular Imaging : Certain derivatives of (1-Methoxycyclohexyl)methanamine have been utilized in studies for cellular imaging, which is a critical aspect in biomedical research (Basu et al., 2014).
Photocytotoxicity in Red Light : Some derivatives exhibit photocytotoxic properties when exposed to red light. This finding is significant in the development of new treatments for cancer, as it opens up possibilities for targeted therapy (Basu et al., 2014).
Safety And Hazards
- Warning : MXE is a psychoactive substance and should be handled with caution.
- Hazard Statements : It may cause skin or eye irritation.
- Precautions : Avoid inhalation, ingestion, or skin contact. Use appropriate protective equipment.
Direcciones Futuras
Research on (1-Methoxycyclohexyl)methanamine should focus on its pharmacological effects, potential therapeutic applications, and safety profiles.
Please note that this analysis is based on available information, and further scientific investigation is essential to fully understand the compound’s properties and potential applications231.
Propiedades
IUPAC Name |
(1-methoxycyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-8(7-9)5-3-2-4-6-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFIMCYSQHWPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573298 | |
| Record name | 1-(1-Methoxycyclohexyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxycyclohexyl)methanamine | |
CAS RN |
90886-41-2 | |
| Record name | 1-(1-Methoxycyclohexyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



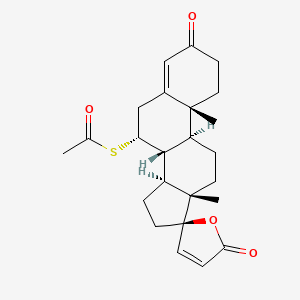
![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)
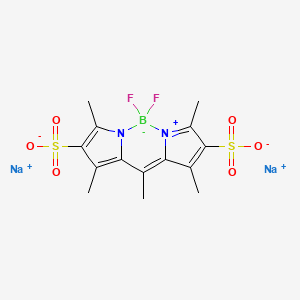
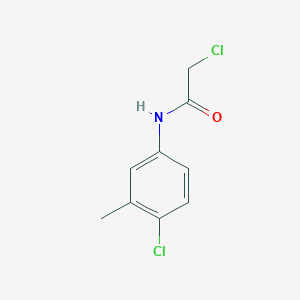
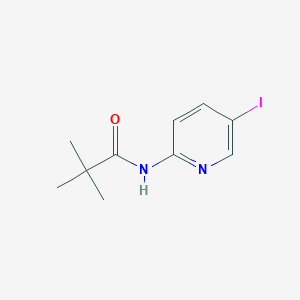
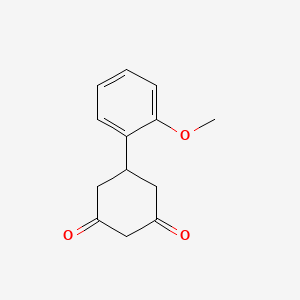
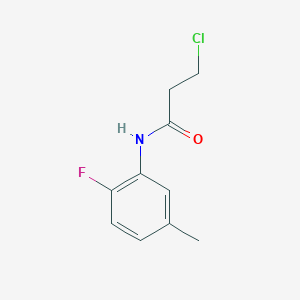
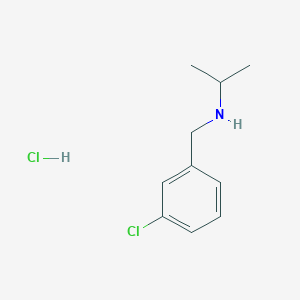
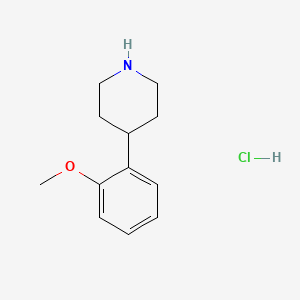

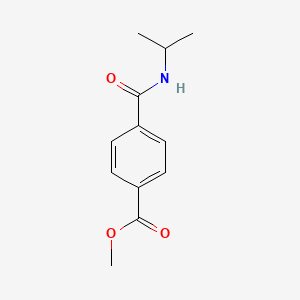
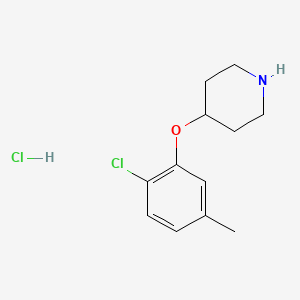
![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)
![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)